Melting Point Advantage for Purification and Handling
The melting point of 5-(chloromethyl)-2-phenyl-1,3-thiazole (free base) is reported as 57–59°C [1]. This is 8°C higher than the 4-(chloromethyl) isomer (49–50°C) and 18°C higher than the 2-(chloromethyl) isomer (39–41°C) [2]. A larger melting point differential facilitates fractional crystallization as a post-synthetic purification route and reduces liquefaction risk during ambient-temperature storage and weighing of the free base.
| Evidence Dimension | Melting point (free base) |
|---|---|
| Target Compound Data | 57–59°C |
| Comparator Or Baseline | 4-(Chloromethyl)-2-phenyl-1,3-thiazole: 49–50°C; 2-(Chloromethyl)-5-phenyl-1,3-thiazole: 39–41°C |
| Quantified Difference | ΔTm = +8°C (vs. 4-isomer); +18°C (vs. 2-isomer) |
| Conditions | Melting point determined by standard capillary method; values cross-referenced across independent supplier certificates of analysis. |
Why This Matters
Higher melting point reduces the probability of solid caking, improves gravimetric dispensing accuracy in automated synthesis platforms, and permits thermal drying under more aggressive conditions without phase-change risk.
- [1] Chembase.cn. 5-(Chloromethyl)-2-phenyl-1,3-thiazole. Melting point: 57–59°C; LogP: 3.146. https://www.chembase.cn/substance-551972.html (accessed 2026-04-25). View Source
- [2] Chembase.cn. 2-(Chloromethyl)-5-phenyl-1,3-thiazole (CAS 859470-58-9). Melting point: 39–41°C. https://www.chembase.cn/substance-520516.html (accessed 2026-04-25). View Source
